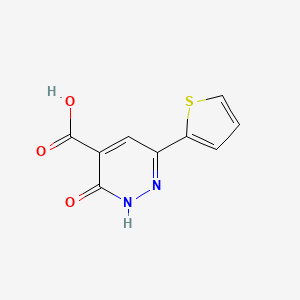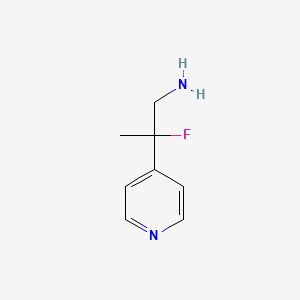
2-Fluoro-2-(pyridin-4-yl)propan-1-amine
Vue d'ensemble
Description
2-Fluoro-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a fluorine atom, a pyridine ring, and an amine group
Mécanisme D'action
- The primary target of this compound is the κ-opioid receptor (KOR) . KORs are part of the opioid receptor family and play a crucial role in pain modulation, mood regulation, and stress responses.
Target of Action
Mode of Action
- 2-Fluoro-2-(pyridin-4-yl)propan-1-amine binds selectively to KORs with high affinity . It acts as a KOR antagonist , blocking the receptor’s activation by endogenous opioids (e.g., dynorphins). By antagonizing KORs, it modulates pain perception, stress responses, and mood without directly activating the receptor.
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It enters systemic circulation and reaches target tissues. Its volume of distribution varies based on lipophilicity and protein binding . Details on metabolism are not readily available for this specific compound. The compound is likely metabolized in the liver and excreted via urine or feces. The duration of action depends on the compound’s half-life. Factors like solubility, stability, and first-pass metabolism influence bioavailability.
Analyse Biochimique
Biochemical Properties
2-Fluoro-2-(pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The fluorine atom in the compound enhances its binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves the formation of stable complexes, leading to the inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This results in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, the compound has been found to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular distribution is essential for the compound’s ability to modulate cellular processes and biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by fluorination . Another approach is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
2-Fluoro-2-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-(pyridin-3-yl)propan-1-amine
- 2-Fluoro-2-(pyridin-2-yl)propan-1-amine
- 2-Chloro-2-(pyridin-4-yl)propan-1-amine
Uniqueness
2-Fluoro-2-(pyridin-4-yl)propan-1-amine is unique due to the position of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability compared to its non-fluorinated analogs .
Propriétés
IUPAC Name |
2-fluoro-2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZORXQAUBOVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)
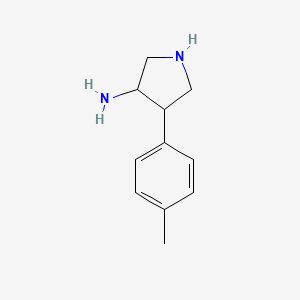

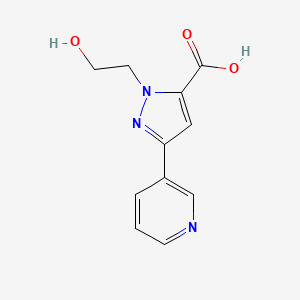
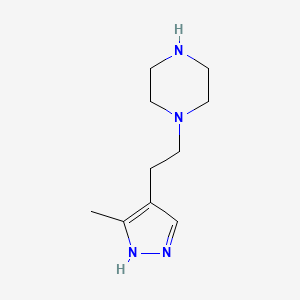
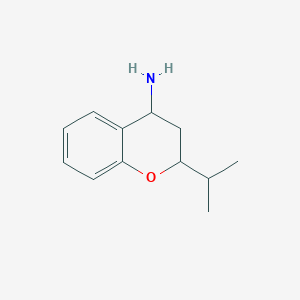
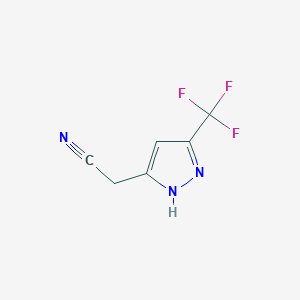
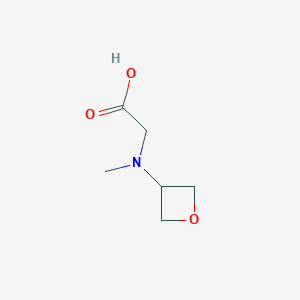

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
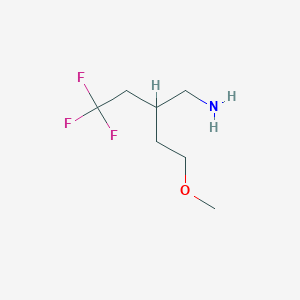
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)
